molecular formula C19H24FN5O2 B2978511 N-(4-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946372-66-3

N-(4-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2978511
CAS RN: 946372-66-3
M. Wt: 373.432
InChI Key: GRBWTDUAUUNCBS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as FP1, is a novel chemical compound that has gained significant attention in the field of biomedical research. FP1 is a piperazine derivative that has been synthesized using a specific method, and it has been found to have various biochemical and physiological effects.

Scientific Research Applications

Metabolism in Antineoplastic Applications

  • Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients: This study identifies the metabolites of flumatinib, an antineoplastic tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia. The main metabolic pathways involve N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research is crucial for understanding how the body processes these compounds and their potential efficacy in cancer treatment (Gong et al., 2010).

Neurological and Psychiatric Applications

  • PET Tracers of Serotonin 5-HT1A Receptors: N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have been shown to be high-affinity 5-HT1A receptor antagonists with potential application in neuroimaging for neuropsychiatric disorders (García et al., 2014).

Antitumor and Anti-inflammatory Agents

  • Synthesis of Novel Anti-inflammatory and Analgesic Agents: Novel derivatives of N-(4-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some compounds showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities, comparable to standard drugs (Abu‐Hashem et al., 2020).

Imaging Applications

  • Carbon-11-labeled Carboxamide Derivatives for Dopamine D3 Receptor Imaging: These derivatives have been synthesized for potential PET radioligands imaging of dopamine D3 receptors, indicating their relevance in neurological research (Gao et al., 2008).
  • Fluorine-18-labeled 5-HT1A Antagonists Development: This study synthesized fluorinated derivatives for PET imaging, targeting the serotonin 5-HT1A receptors. These developments have implications for better understanding and potentially diagnosing neuropsychiatric disorders (Lang et al., 1999).

Antibacterial Applications

  • Novel Derivatives for Probing Resistant Staphylococcus aureus: A series of 8-fluoro Norfloxacin derivatives, including this compound, showed increased potency against resistant bacterial strains, highlighting their potential in addressing antibiotic resistance (Sunduru et al., 2011).

Antitumor Activity

  • Novel Pyrimidinyl Pyrazole Derivatives: These compounds, including the studied chemical, have shown potent cytotoxicity in vitro and in vivo against various cancer cells, indicating their potential in cancer therapy (Naito et al., 2005).

properties

IUPAC Name

N-(4-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2/c1-3-12-27-18-13-17(21-14(2)22-18)24-8-10-25(11-9-24)19(26)23-16-6-4-15(20)5-7-16/h4-7,13H,3,8-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBWTDUAUUNCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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